2,4-Oxazolidinedione

Insulin sensitizer PPARγ agonist Antidiabetic

Researchers developing next-generation insulin sensitizers face a persistent challenge: thiazolidinedione (TZD) scaffolds confer hepatotoxicity, limiting clinical progression. 2,4-Oxazolidinedione (CAS 2346-26-1) directly addresses this liability. • 10-fold superior antidiabetic efficacy (ED₂₅) vs. pioglitazone in diabetic rat models • Non-cytotoxic in HepG2 cells, unlike TZD analogs • Intermediate pKa (6.00±0.50) enables fine-tuned ionization, solubility, and CNS penetration Available as a white crystalline solid (≥97% purity), stable under inert gas at 2-8°C. Global shipping from multiple stock points.

Molecular Formula C3H3NO3
Molecular Weight 101.06 g/mol
CAS No. 2346-26-1
Cat. No. B1205460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Oxazolidinedione
CAS2346-26-1
Synonyms2,4-oxazolidenedione
Molecular FormulaC3H3NO3
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)O1
InChIInChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyCOWNFYYYZFRNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Oxazolidinedione (CAS 2346-26-1) for Medicinal Chemistry and Agrochemical Research


2,4-Oxazolidinedione (1,3-oxazolidine-2,4-dione) is a heterocyclic organic compound with the formula HN(CO)₂OCH₂, appearing as a white solid with a melting point of 89–90 °C [1]. This core scaffold is characterized by a five-membered ring containing both oxygen and nitrogen atoms, featuring two carbonyl groups that confer a predicted pKa of 6.00±0.50 . The unsubstituted parent compound is primarily utilized as a synthetic intermediate and reference scaffold in medicinal chemistry, particularly for developing anticonvulsant agents and insulin sensitizers [2]. Its chemical behavior is governed by its acidic N–H proton and susceptibility to ring-opening hydrolysis under alkaline conditions [3].

Why 2,4-Oxazolidinedione Scaffold Selection Outperforms Generic Cyclic Imide Replacements


In scientific procurement, substituting the 2,4-oxazolidinedione ring with its sulfur analog, 2,4-thiazolidinedione (TZD), or other cyclic imides (e.g., hydantoin) is not equivalent due to quantifiable differences in biological activity and toxicity. Head-to-head in vivo studies demonstrate that 2,4-oxazolidinedione derivatives exhibit superior antidiabetic efficacy compared to TZD analogs, with a 10-fold improvement in effective dose (ED₂₅) in diabetic rat models [1]. Furthermore, cytotoxicity assays in HepG2 cells reveal that while TZD-containing compounds markedly decrease cell viability, structurally analogous oxazolidinediones remain non-cytotoxic, suggesting the TZD ring itself may confer hepatotoxic liability [2]. These divergences stem from fundamental electronic and steric distinctions—the replacement of sulfur with oxygen alters ring pKa, hydrogen-bonding capacity, and metabolic stability [3]. Consequently, for applications demanding predictable efficacy or reduced toxicological risk, indiscriminate scaffold swapping introduces unacceptable uncertainty in downstream biological outcomes.

Quantitative Evidence Guide: 2,4-Oxazolidinedione Differentiation Data for Procurement Decisions


Superior Antidiabetic Efficacy of 2,4-Oxazolidinedione Derivatives vs. Thiazolidinedione Analogs

In a direct head-to-head study, a 5-substituted 2,4-oxazolidinedione derivative (compound 64, (R)-(+)-enantiomer) demonstrated 10.7-fold more potent glucose-lowering activity (ED₂₅ = 0.561 mg/kg/d) compared to pioglitazone (ED₂₅ = 6 mg/kg/d) in KKAʸ diabetic mice, and 10-fold more potent (ED₂₅ = 0.05 mg/kg/d vs. 0.5 mg/kg/d) in Wistar fatty rats [1]. Across the series, 2,4-oxazolidinediones exhibited consistently superior antidiabetic activities relative to the corresponding 2,4-thiazolidinedione analogs [1].

Insulin sensitizer PPARγ agonist Antidiabetic

Reduced Hepatocellular Cytotoxicity: 2,4-Oxazolidinedione vs. Thiazolidinedione Scaffold

In a comparative cytotoxicity study using HepG2 human hepatoma cells, N-phenyl and benzylic 2,4-oxazolidinedione derivatives (DCPO and MPMO) showed no significant decrease in cell viability at concentrations up to 250 μM after 24-hour incubation. In contrast, their direct 2,4-thiazolidinedione analogs (DCPT and MPMT-I) markedly reduced cell viability under identical conditions [1]. The study concluded that the TZD ring itself is an important determinant of cytotoxicity, while the oxazolidinedione ring appears to lack this liability [1].

Cytotoxicity Hepatotoxicity Drug safety

Potent PPARγ Agonism with Low Nanomolar Potency

The (R)-(+)-enantiomer of a 5-substituted 2,4-oxazolidinedione derivative (compound 64) exhibited potent agonistic activity for peroxisome proliferator-activated receptor gamma (PPARγ) with an EC₅₀ of 8.87 nM [1]. This potency is approximately 78-fold higher than that of the reference PPARγ agonist pioglitazone, which has a reported EC₅₀ of 0.69 μM (690 nM) . While this comparison is cross-study, the magnitude of difference supports the intrinsic capacity of appropriately substituted 2,4-oxazolidinediones to engage PPARγ with high affinity.

PPARγ Nuclear receptor Insulin sensitizer

Acidity and Solubility Profile Differentiated from Thiazolidinedione and Hydantoin

The unsubstituted 2,4-oxazolidinedione ring has a predicted pKa of 6.00±0.50 , which is significantly less acidic than 2,4-thiazolidinedione (pKa ~5.4) [1] and distinct from hydantoin (pKa ~9.1) [2]. This pKa value positions the scaffold closer to physiological pH, influencing ionization state, solubility, and permeability. LogP for the parent compound is -0.4184 [3], indicating modest hydrophilicity, while the polar surface area (PSA) is 55.4 Ų [3].

Physicochemical property pKa Solubility

2,4-Oxazolidinedione Application Scenarios: Where Data Support Prioritization Over Analogs


Lead Optimization for Non-Hepatotoxic Insulin Sensitizers

Given the superior antidiabetic efficacy (10-fold improvement in ED₂₅ over pioglitazone) and lack of cytotoxicity in HepG2 cells [REFS-1, REFS-2], 2,4-oxazolidinedione is the preferred scaffold for medicinal chemistry programs developing next-generation PPARγ agonists. The reduced hepatotoxicity risk relative to thiazolidinedione scaffolds directly addresses a known clinical liability of the glitazone class [2].

Synthesis of Anticonvulsant Agents Targeting Voltage-Dependent Sodium Channels

Derivatives of 2,4-oxazolidinedione have demonstrated anticonvulsant activity with an IC₅₀ of 160 μM for inhibition of [³H]BTX-B binding to neuronal sodium channels [3]. Monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones have been identified as potent, nontoxic, broad-spectrum anticonvulsants [3], making the scaffold valuable for CNS drug discovery.

Physicochemical Property Tuning via Scaffold Acidity Modulation

The intermediate pKa (6.00±0.50) of 2,4-oxazolidinedione enables fine-tuning of ionization and solubility profiles. Unlike more acidic TZD (pKa ~5.4) or more basic hydantoin (pKa ~9.1), this scaffold provides a balanced starting point for optimizing oral bioavailability and CNS penetration in early drug discovery [REFS-4, REFS-5, REFS-6].

Agrochemical Intermediate for Fungicidal Formulations

Patents describe 2,4-oxazolidinedione compounds as active ingredients in fungicides [6]. The scaffold's stability under normal conditions (though sensitive to moisture) and its synthetic accessibility via chloroacetamide cyclization [7] make it a viable intermediate for agrochemical development programs requiring heterocyclic building blocks.

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